molecular formula C22H19NO4 B148037 4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid CAS No. 132600-15-8

4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid

Cat. No. B148037
M. Wt: 361.4 g/mol
InChI Key: YKOQJZBGSAHKQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid, also known as DPHQ, is a chemical compound that has been widely studied for its potential applications in scientific research. DPHQ is a member of the quinoline family of compounds and is known to have a variety of biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of 4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cellular metabolism. 4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid has been shown to inhibit the activity of lactate dehydrogenase, an enzyme involved in the conversion of pyruvate to lactate. This inhibition leads to a decrease in cellular energy production and can ultimately result in cell death.

Biochemical And Physiological Effects

4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid has been shown to have a variety of biochemical and physiological effects. In addition to its potential as a fluorescent probe and cancer treatment, 4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid has also been shown to have anti-inflammatory and analgesic effects. These effects are believed to be due to the inhibition of certain enzymes involved in the inflammatory response.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid is its versatility. It can be synthesized using a variety of methods and has a wide range of potential applications in scientific research. However, one limitation of 4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid is its toxicity. It has been shown to have cytotoxic effects on certain cell lines, and caution should be exercised when working with this compound.

Future Directions

There are many potential future directions for research involving 4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid. One area of interest is the development of new fluorescent probes based on the quinoline ring system. 4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid has shown promise as a selective metal ion probe, and further research is needed to optimize its properties for this application.
Another area of interest is the development of new cancer treatments based on the mechanism of action of 4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid. Further research is needed to fully understand the cytotoxic effects of 4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid on cancer cells and to optimize its properties for this application.
In conclusion, 4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid is a versatile compound with a wide range of potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of 4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid and to optimize its properties for various applications.

Synthesis Methods

4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Friedlander synthesis. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone, followed by cyclization to form the quinoline ring system. The Friedlander synthesis involves the reaction of an arylamine with a carbonyl compound, followed by cyclization to form the quinoline ring system. Both methods have been used successfully to synthesize 4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid, and the choice of method depends on the specific requirements of the experiment.

Scientific Research Applications

4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid as a fluorescent probe for the detection of metal ions. 4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid has been shown to selectively bind to certain metal ions, such as copper, and emit fluorescence upon binding. This property has been used to develop sensitive and selective assays for the detection of metal ions in biological and environmental samples.
Another area of research involves the use of 4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid as a potential drug candidate for the treatment of cancer. 4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid has been shown to have cytotoxic effects on cancer cells, and its mechanism of action involves the induction of apoptosis. Further research is needed to fully understand the potential of 4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid as a cancer treatment.

properties

IUPAC Name

4-(2,5-dioxo-4-phenyl-4,6,7,8-tetrahydro-3H-quinolin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c24-19-8-4-7-18-21(19)17(14-5-2-1-3-6-14)13-20(25)23(18)16-11-9-15(10-12-16)22(26)27/h1-3,5-6,9-12,17H,4,7-8,13H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOQJZBGSAHKQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(CC(=O)N2C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395301
Record name 4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid

CAS RN

132600-15-8
Record name 4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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